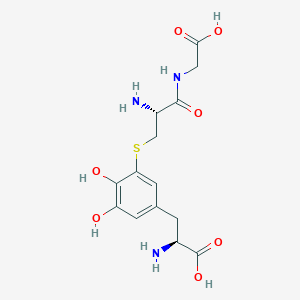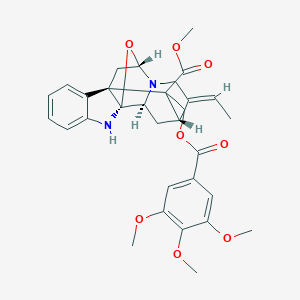
Deacetylpicraline 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deacetylpicraline 3,4,5-trimethoxybenzoate, commonly referred to as DPTB, is a chemical compound that has been the subject of extensive scientific research. This compound is synthesized through a series of chemical reactions and has been found to have potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of DPTB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DPTB has also been found to activate certain proteins that are involved in the regulation of the immune system, which may contribute to its anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that DPTB has a variety of biochemical and physiological effects. DPTB has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of certain cytokines, which are molecules that play a role in inflammation. Additionally, DPTB has been found to modulate the activity of certain enzymes that are involved in the metabolism of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DPTB in lab experiments is its relatively low toxicity. DPTB has been found to have low toxicity in animal studies, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using DPTB in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on DPTB. One area of research could be the development of new synthetic methods for producing DPTB, which may lead to more efficient and cost-effective production of this compound. Another area of research could be the investigation of the potential applications of DPTB in agriculture, such as its use as a pesticide or herbicide. Additionally, more research could be done to better understand the mechanism of action of DPTB and to identify potential targets for its therapeutic use.
Métodos De Síntesis
The synthesis of DPTB involves several steps, including the conversion of picraline to deacetylpicraline, followed by the reaction of deacetylpicraline with 3,4,5-trimethoxybenzoic acid. The resulting product is DPTB, which is a white crystalline solid with a melting point of 180-182°C.
Aplicaciones Científicas De Investigación
DPTB has been extensively studied for its potential applications in the field of medicine. Studies have shown that DPTB has anti-cancer properties and can inhibit the growth of various cancer cells. DPTB has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
Número CAS |
102358-22-5 |
|---|---|
Nombre del producto |
Deacetylpicraline 3,4,5-trimethoxybenzoate |
Fórmula molecular |
C31H34N2O8 |
Peso molecular |
562.6 g/mol |
Nombre IUPAC |
methyl (1R,9S,11S,14E,15S,17S)-14-ethylidene-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |
InChI |
InChI=1S/C31H34N2O8/c1-6-17-15-33-24-13-20(17)29(28(35)39-5,16-40-27(34)18-11-22(36-2)26(38-4)23(12-18)37-3)30-14-25(33)41-31(24,30)32-21-10-8-7-9-19(21)30/h6-12,20,24-25,32H,13-16H2,1-5H3/b17-6-/t20-,24-,25-,29?,30-,31-/m0/s1 |
Clave InChI |
CLCDMQIWPVOTMQ-OTIPNRPASA-N |
SMILES isomérico |
C/C=C\1/CN2[C@H]3C[C@@H]1C([C@@]45[C@@]3(NC6=CC=CC=C64)O[C@H]2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |
SMILES |
CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |
SMILES canónico |
CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |
Sinónimos |
DAP-TMB deacetylpicraline 3,4,5-trimethoxybenzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)

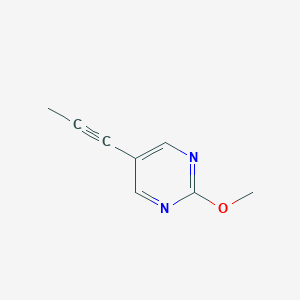
![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)
![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)


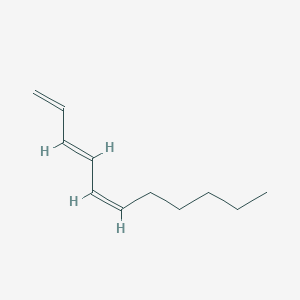

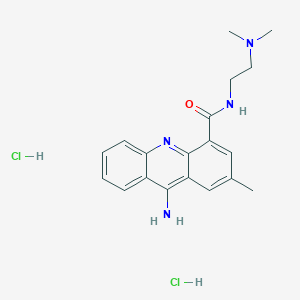
![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)

